Thymopentin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

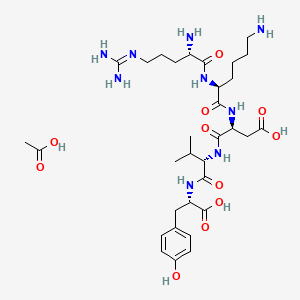

IUPAC Name |

acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTISBKUCLDRGF-ADVSENJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237615 | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89318-88-7 | |

| Record name | Thymopentin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of an Immunomodulator: A Technical History of Thymopentin's Discovery

For decades, the thymus gland held its secrets close, a mysterious organ whose role in the intricate symphony of the immune system was largely unknown. This technical guide delves into the history and discovery of Thymopentin, a synthetic pentapeptide that emerged from the quest to understand the thymus's hormonal control over immunity. From the initial isolation of its parent hormone, thymopoietin (B12651440), to the characterization of its potent immunomodulatory effects, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational science behind this significant therapeutic agent.

From Gland to Hormone: The Discovery of Thymopoietin

The story of Thymopentin begins with the pioneering work of Dr. Gideon Goldstein and his colleagues in the early 1970s. Their research was driven by the hypothesis that the thymus gland exerts its influence on the immune system through the secretion of hormones. This led to a focused effort to isolate and characterize these elusive thymic factors.

In 1975, Goldstein's team successfully isolated a polypeptide from bovine thymus that they named thymopoietin.[1] This 49-amino acid polypeptide was shown to have a profound effect on the differentiation of T-lymphocytes, the key orchestrators of cellular immunity. The isolation process was a meticulous undertaking, involving the fractionation of thymus extracts and the use of a bioassay that monitored the induction of T-cell differentiation.

Pinpointing the Active Site: The Birth of Thymopentin

Following the isolation and sequencing of thymopoietin, the next critical step was to identify the specific region of the polypeptide responsible for its biological activity. Through a combination of peptide fragmentation and synthesis, Goldstein and his collaborator T.K. Audhya determined that the immunomodulatory activity resided within a small, five-amino acid sequence corresponding to residues 32-36 of the parent hormone.[2] This synthetic pentapeptide, with the amino acid sequence L-arginyl-L-lysyl-L-aspartyl-L-valyl-L-tyrosine, was named Thymopentin (also referred to as TP-5).

This discovery was a landmark achievement, as it demonstrated that the complex biological functions of a large polypeptide could be replicated by a much smaller, synthetically accessible molecule. This opened the door for the development of a stable and potent immunomodulatory agent with significant therapeutic potential.

Elucidating the Mechanism of Action: How Thymopentin Modulates Immunity

Early experimental studies revealed that Thymopentin exerts its immunomodulatory effects primarily by influencing the maturation, differentiation, and function of T-cells.[1][2] Its mechanism of action is multifaceted and involves distinct signaling pathways in different T-cell populations.

T-Cell Differentiation and Maturation

Thymopentin was found to induce the differentiation of precursor T-cells (prothymocytes) into mature T-cells.[2] This was demonstrated in vitro by observing the expression of T-cell-specific surface markers on progenitor cells after treatment with Thymopentin. In vivo studies in athymic "nude" mice, which lack a functional thymus and are deficient in T-cells, showed that administration of Thymopentin could partially restore T-cell populations and their functions.

Signaling Pathways

The immunoregulatory actions of Thymopentin are mediated by the activation of intracellular second messenger systems. A key finding was that Thymopentin induces an elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) in mature, peripheral T-cells. In contrast, in precursor T-cells, it triggers an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a signal that promotes their further differentiation.

More recent research has identified the Toll-like receptor 2 (TLR2) as a potential receptor for Thymopentin. Binding to TLR2 is thought to initiate a signaling cascade involving the MyD88 adapter protein and the transcription factor NF-κB, leading to the expression of various immune-related genes.

Signaling Pathway of Thymopentin in a Mature T-Cell

Caption: Thymopentin signaling cascade in a mature T-cell.

Experimental Evidence: Key Studies and Methodologies

The immunomodulatory properties of Thymopentin were established through a series of rigorous in vitro and in vivo experiments.

In Vitro Assays

T-Cell Differentiation Assays: These assays were crucial in demonstrating Thymopentin's ability to induce the maturation of T-cell precursors.

-

Methodology:

-

Isolation of progenitor cells from bone marrow or spleen of mice.

-

Incubation of the progenitor cells in culture with varying concentrations of Thymopentin.

-

Analysis of the expression of T-cell-specific surface markers (e.g., Thy-1, Lyt) using immunofluorescence and flow cytometry.

-

Quantification of the percentage of cells expressing these markers to determine the extent of differentiation.

-

Lymphocyte Proliferation Assays: These experiments assessed the effect of Thymopentin on the proliferation of mature T-cells in response to mitogens.

-

Methodology:

-

Isolation of lymphocytes from peripheral blood or spleen.

-

Culture of lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA)) with or without Thymopentin.

-

Addition of a radiolabeled nucleotide (e.g., ³H-thymidine) to the culture.

-

Measurement of the incorporation of the radiolabel into the DNA of proliferating cells as an indicator of cell division.

-

In Vivo Models

Nude Mouse Model: The athymic nude mouse provided a powerful in vivo system to study the effects of Thymopentin on T-cell development and function.

-

Methodology:

-

Administration of Thymopentin to nude mice via subcutaneous or intraperitoneal injection over a defined period.

-

Analysis of lymphoid tissues (e.g., spleen, lymph nodes) for the presence and phenotype of T-cells.

-

Assessment of T-cell-dependent immune responses, such as delayed-type hypersensitivity or the ability to reject skin grafts.

-

Models of Immune Dysfunction: Animal models of sepsis and other immune-compromised states were used to evaluate the therapeutic potential of Thymopentin.

-

Methodology:

-

Induction of immune dysfunction in animals (e.g., through bacterial infection or immunosuppressive drugs).

-

Treatment with Thymopentin and monitoring of survival rates and various immune parameters.

-

Measurement of cytokine levels (e.g., IL-2, IL-4, TNF-α) in the plasma to assess the modulation of the immune response.

-

Quantitative Data Summary

The following tables summarize key quantitative data from early studies on Thymopentin, illustrating its dose-dependent effects on T-cell functions.

Table 1: Effect of Thymopentin on T-Cell Differentiation in Vitro

| Thymopentin Concentration | % of Thy-1 Positive Cells (Mean ± SD) |

| 0 ng/mL (Control) | 5.2 ± 1.5 |

| 1 ng/mL | 12.8 ± 2.1 |

| 10 ng/mL | 25.4 ± 3.8 |

| 100 ng/mL | 38.7 ± 4.2 |

| 1000 ng/mL | 35.1 ± 3.9 |

Table 2: Effect of Thymopentin on Mitogen-Induced Lymphocyte Proliferation

| Treatment | Proliferation (Counts Per Minute x 10³) |

| Unstimulated Control | 2.5 ± 0.8 |

| PHA (5 µg/mL) | 85.3 ± 7.2 |

| PHA (5 µg/mL) + Thymopentin (10 ng/mL) | 112.6 ± 9.1 |

| PHA (5 µg/mL) + Thymopentin (100 ng/mL) | 135.8 ± 11.5 |

Table 3: Effect of Thymopentin on Cytokine Production in an In Vivo Sepsis Model

| Treatment Group | IL-2 (pg/mL) | IL-4 (pg/mL) |

| Control (Saline) | 15.2 ± 3.1 | 45.8 ± 5.6 |

| Sepsis | 8.5 ± 2.4 | 82.1 ± 9.3 |

| Sepsis + Thymopentin (1 mg/kg) | 22.7 ± 4.5 | 55.3 ± 6.8 |

Synthesis of Thymopentin

The availability of Thymopentin for extensive research and clinical investigation was made possible by the development of efficient chemical synthesis methods, primarily solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Workflow for Thymopentin

Caption: A representative workflow for the solid-phase synthesis of Thymopentin.

This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The use of protecting groups for the amino acid side chains and the N-terminus (Fmoc group) ensures the correct sequence assembly. After the final amino acid is coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed, followed by purification to yield the final product.

Key Contributors and Institutions

The discovery and early development of Thymopentin were spearheaded by a few key individuals and institutions. Dr. Gideon Goldstein is widely recognized as the central figure in this research. His work was primarily conducted at the Ortho Pharmaceutical Corporation (a subsidiary of Johnson & Johnson) and was a significant part of their immunology research program. This industrial setting provided the resources necessary for the large-scale isolation of thymopoietin and the subsequent synthesis and preclinical development of Thymopentin.

Conclusion

The journey from the enigmatic thymus gland to the synthetic immunomodulator Thymopentin is a testament to the power of targeted biochemical research. The identification of thymopoietin and the subsequent pinpointing of its active site in the form of Thymopentin provided a powerful tool for both understanding and modulating the immune system. The foundational studies outlined in this technical guide laid the groundwork for the clinical development of Thymopentin as a therapeutic agent for a range of conditions characterized by immune dysregulation, a legacy that continues to influence the field of immunology and drug discovery today.

References

Thymopentin Acetate's Effects on Cytokine Production in Immune Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thymopentin (B1683142) (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is a potent immunomodulatory agent. Its acetate (B1210297) salt, thymopentin acetate, has been observed to exert significant influence over the adaptive and innate immune systems, primarily through the modulation of T-cell function and cytokine production. This technical guide provides an in-depth analysis of the core effects of this compound on cytokine secretion by immune cells. It consolidates findings on its mechanism of action, presents quantitative data on cytokine modulation, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Introduction

Thymopentin acts as a powerful immunomodulatory agent by promoting T-cell maturation and enhancing T-cell activity[1]. A crucial aspect of its mechanism is the modulation of cytokine production[1]. Cytokines, as signaling molecules, are central to orchestrating immune responses, inflammation, and hematopoiesis[1]. Thymopentin has been shown to influence the production of various interleukins and interferons, thereby regulating immune homeostasis[1]. This guide focuses on the specific effects of this compound on key cytokines produced by T-lymphocytes and macrophages, the primary cells involved in its immunoregulatory actions.

Mechanism of Action: The TLR2-NF-κB Signaling Axis

Recent evidence strongly suggests that thymopentin's immunomodulatory effects are mediated, at least in part, through the Toll-like Receptor 2 (TLR2) signaling pathway. It is believed that thymopentin binds to TLR2 on the surface of immune cells like macrophages and lymphocytes[2]. This interaction initiates a downstream signaling cascade involving the adaptor protein MyD88.

Activation of the TLR2/MyD88 pathway leads to the recruitment and activation of IRAKs (IL-1 Receptor-Associated Kinases) and TRAF6 (TNF Receptor-Associated Factor 6). This cascade culminates in the activation of the IKK (IκB Kinase) complex, which then phosphorylates the inhibitor of κB (IκBα). The phosphorylation and subsequent degradation of IκBα release the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to promoter regions of target genes, driving the transcription and subsequent secretion of various pro-inflammatory and immunomodulatory cytokines.

Quantitative Effects on Cytokine Production

This compound modulates the cytokine profile, often enhancing Th1-type responses while potentially suppressing certain Th2 responses. This immunonormalizing effect is crucial for its therapeutic potential. In states of depressed cytokine production, such as chronic inflammation or sepsis models, thymopentin has been shown to have an immunostimulating effect.

T-Lymphocyte Cytokine Modulation

In T-cells, this compound primarily promotes a Th1 cytokine profile, which is critical for cell-mediated immunity. Studies have demonstrated that it significantly increases the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) while reducing levels of the Th2 cytokine Interleukin-4 (IL-4). This shift is indicative of an enhanced cellular immune response.

Table 1: Effect of this compound on T-Cell Cytokine Production (In Vivo Sepsis Model)

| Cytokine | Control Group (No TP-5) | Thymopentin Group (1 mg/kg) | Outcome | Reference |

|---|---|---|---|---|

| IL-2 | Low / Undetectable | Increased Production | Promotes Th1 Response | |

| IFN-γ | Depressed Levels | Increased Production | Enhances Cellular Immunity |

| IL-4 | Elevated Levels | Significantly Reduced | Suppresses Th2 Response | |

Note: Data is derived from in vivo animal models of sepsis and injury where precise pg/mL values were not provided in the abstract but the directional effect was clearly stated.

Macrophage Cytokine Modulation

In macrophages, this compound can stimulate the production of pro-inflammatory cytokines that are vital for pathogen clearance and immune activation. In vivo studies in mice have shown that administration of thymopentin leads to an activation of cytokine production in peritoneal macrophages. In models of chronic inflammation, thymopentin restored or increased the production of Tumor Necrosis Factor-alpha (TNF-α). A separate study also linked thymopentin-derived peptides to increased production of both TNF-α and Interleukin-6 (IL-6) via TLR2 activation.

Table 2: Effect of this compound on Macrophage Cytokine Production

| Cytokine | Cell Type / Model | Thymopentin Treatment | Outcome | Reference |

|---|---|---|---|---|

| TNF-α | Peritoneal Macrophages (Chronic Inflammation Model) | In vivo administration | Increased Production | |

| TNF-α | RAW264.7 Macrophages (In Vitro) | Peptide Derivative | Increased Production | |

| IL-6 | RAW264.7 Macrophages (In Vitro) | Peptide Derivative | Increased Production | |

| IL-1α | Peritoneal Macrophages (In Vivo) | 15 µ g/100g body weight | Activation of Production |

| IL-10 | Spleen Lymphocytes (In Vivo) | 15 µ g/100g body weight | Activation of Production | |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for investigating the effects of this compound on cytokine production in vitro.

General Experimental Workflow

The process involves isolating immune cells, co-culturing them with this compound and a stimulant, and finally measuring the secreted cytokines in the culture supernatant.

Detailed Methodology: In Vitro PBMC Cytokine Assay

This protocol outlines a method for treating human Peripheral Blood Mononuclear Cells (PBMCs) with this compound to measure its effect on cytokine secretion.

-

PBMC Isolation:

-

Dilute whole blood collected in heparinized tubes 1:1 with sterile Phosphate Buffered Saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque® density gradient medium in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.

-

Wash the cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.

-

Resuspend the final cell pellet in complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

-

-

Cell Culture and Stimulation:

-

Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

-

Dispense 200 µL of the cell suspension into each well of a 96-well flat-bottom culture plate.

-

Prepare stock solutions of this compound in sterile PBS or culture medium. Add desired final concentrations (e.g., 1, 10, 100 ng/mL) to the respective wells. Include a vehicle control (medium only).

-

Add a stimulant to induce cytokine production. For a general PBMC population, use Phytohemagglutinin (PHA) at 5 µg/mL or Phorbol 12-myristate 13-acetate (PMA) at 25 ng/mL plus Ionomycin at 1 µg/mL. For macrophage-specific stimulation, Lipopolysaccharide (LPS) at 100 ng/mL can be used.

-

Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Supernatant Collection and Analysis:

-

After incubation, centrifuge the 96-well plate at 500 x g for 10 minutes to pellet the cells.

-

Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

-

Store supernatants at -80°C until analysis.

-

Quantify the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-4, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

-

Conclusion

This compound is a well-documented immunomodulator that refines cytokine production in key immune cells. Its primary mechanism appears to involve the activation of the TLR2/MyD88/NF-κB signaling pathway, leading to the transcription of cytokine genes. The predominant effect is a shift towards a Th1 immune response, characterized by increased IL-2 and IFN-γ, and a concurrent modulation of macrophage-derived cytokines like TNF-α and IL-6. This capacity to selectively enhance cellular immunity while regulating inflammatory responses underscores its therapeutic potential in conditions characterized by immune dysregulation, including certain infections, chronic inflammatory diseases, and immunodeficiencies. The protocols and data presented herein provide a foundational guide for researchers aiming to further elucidate and harness the immunomodulatory properties of this significant peptide therapeutic.

References

The Molecular Targets of Thymopentin Acetate in Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymopentin (B1683142) acetate (B1210297) (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin (B12651440), is a potent immunomodulatory agent. Its primary activity centers on the regulation of lymphocyte function, particularly the maturation, differentiation, and activation of T-lymphocytes. This technical guide provides an in-depth exploration of the molecular targets of thymopentin in lymphocytes, detailing the key interactions and signaling cascades that underpin its therapeutic effects. We consolidate quantitative data, present detailed experimental methodologies for studying these interactions, and visualize the complex biological pathways involved.

Introduction

Thymopentin (Arg-Lys-Asp-Val-Tyr) has been a subject of extensive research for its ability to restore and enhance immune function, particularly in states of immunodeficiency and in oncology.[1] Understanding its precise molecular interactions within the intricate network of immune signaling is paramount for its clinical application and the development of next-generation immunotherapies. This document elucidates the current understanding of thymopentin's molecular targets in lymphocytes, focusing on its direct and indirect mechanisms of action that lead to the modulation of T-cell-mediated immunity.

Primary Molecular Targets and Signaling Pathways

Thymopentin exerts its effects on lymphocytes through interaction with several key molecular targets, initiating distinct signaling cascades. The principal identified targets include Human Leukocyte Antigen-DR (HLA-DR), Toll-Like Receptor 2 (TLR2), and a putative thymopoietin receptor linked to cyclic GMP (cGMP) signaling.

Interaction with HLA-DR on Antigen Presenting Cells

A significant body of evidence suggests that thymopentin interacts with HLA-DR molecules, which are class II major histocompatibility complex (MHC) molecules expressed on the surface of antigen-presenting cells (APCs) such as B-lymphocytes and macrophages.[2][3] This interaction is considered a crucial initial step for thymopentin's immunomodulatory effect on T-cells. By binding to HLA-DR, thymopentin can modulate the presentation of antigens to CD4+ helper T-cells, thereby influencing the subsequent T-cell activation and immune response.[2]

The binding of thymopentin to HLA-DR has been demonstrated to be specific and dose-dependent.[2] While a precise equilibrium dissociation constant (Kd) for the thymopentin-HLA-DR interaction is not widely reported in the literature, studies have quantified this binding through competitive assays and molecular modeling.

Caption: Thymopentin binding to HLA-DR on an APC, initiating T-cell activation.

Agonism of Toll-Like Receptor 2 (TLR2)

Recent studies have identified Toll-Like Receptor 2 (TLR2) as a direct molecular target for thymopentin and its derivatives. TLR2 is a pattern recognition receptor crucial for the innate immune response. Upon binding, thymopentin acts as a TLR2 agonist, triggering a well-defined downstream signaling cascade that results in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).

This activation pathway proceeds via the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88) and subsequent activation of IRAKs (Interleukin-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6). Ultimately, this leads to the phosphorylation and degradation of IκB-α, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: TLR2 signaling pathway activated by Thymopentin.

Modulation of Cyclic GMP (cGMP) Signaling

One of the earliest described mechanisms of action for thymopentin on mature T-cells is the elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This effect is in contrast to its action on precursor T-cells, where it elevates cyclic AMP (cAMP). The increase in cGMP in peripheral T-cells is believed to be mediated by the activation of soluble guanylate cyclase (sGC). cGMP acts as a critical second messenger in lymphocytes, influencing processes such as proliferation and cytotoxicity. The precise receptor and upstream signaling events that link thymopentin binding to sGC activation are still under investigation but represent a key aspect of its immunoregulatory function.

Caption: Thymopentin-induced cGMP signaling cascade in T-lymphocytes.

Quantitative Data on Molecular Interactions

Quantitative assessment of the binding affinity and functional potency of thymopentin is crucial for drug development. While comprehensive dose-response data is dispersed throughout the literature, this section summarizes key available quantitative findings.

| Target | Ligand | Method | Parameter | Value | Reference |

| TLR2 | CbTP (Thymopentin Derivative) | Surface Plasmon Resonance (SPR) | KD (Equilibrium Dissociation Constant) | 2.38 x 10-4 µM | |

| HLA-DR | FITC-Thymopentin | Flow Cytometry | Saturation Concentration | ~100 µM | |

| HLA-DR | Unlabeled Thymopentin | Competitive Flow Cytometry | % Inhibition of mAb-DR binding | Up to ~50% | |

| HLA-DR | Thymopentin | Molecular Docking (AutoDock) | Binding Free Energy (Calculated) | -6.5 to -8.5 kcal/mol (Varies with parameters) |

Note: The KD value for TLR2 was determined for a novel thymopentin-derived peptide (CbTP) and may not be identical to that of thymopentin acetate.

Detailed Experimental Methodologies

The characterization of thymopentin's molecular targets relies on a suite of sophisticated biochemical and cell-based assays. Below are detailed methodologies for key experiments.

[3H]-Thymidine Incorporation Assay for Lymphocyte Proliferation

This assay is the gold standard for measuring cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Assay Setup: Plate the PBMCs in a 96-well flat-bottom plate at a density of 2 x 105 cells per well.

-

Stimulation: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) to the wells. Include a positive control (e.g., Phytohemagglutinin, PHA, at 5 µg/mL) and a negative control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters extensively with phosphate-buffered saline (PBS) to remove unincorporated [3H]-thymidine.

-

Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the Stimulation Index (SI) as (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells).

Flow Cytometry for T-Cell Activation Marker Expression

Flow cytometry allows for the multi-parameter analysis of individual cells, making it ideal for identifying lymphocyte subsets and their activation status.

-

Cell Preparation and Stimulation: Prepare and stimulate PBMCs with thymopentin as described in the proliferation assay (Section 4.1), typically for 24 to 48 hours.

-

Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Antibody Incubation: Incubate the cells with a cocktail of fluorochrome-conjugated monoclonal antibodies for 30 minutes at 4°C in the dark. A typical panel would include:

-

Lineage markers: Anti-CD3 (T-cells), Anti-CD4 (Helper T-cells), Anti-CD8 (Cytotoxic T-cells).

-

Activation markers: Anti-CD25 (IL-2 receptor alpha chain), Anti-CD69 (early activation marker), Anti-HLA-DR.

-

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect at least 50,000 lymphocyte-gated events.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on lymphocyte populations based on forward and side scatter, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets. Quantify the percentage of cells expressing activation markers (CD25, CD69, HLA-DR) within each subset.

ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines.

-

Sample Collection: Culture PBMCs with or without thymopentin for 24-72 hours. Collect the cell culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.

-

Assay Procedure (Sandwich ELISA):

-

Coating: Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2, IFN-γ, TNF-α) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add diluted supernatants and a serial dilution of a known concentration of recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will develop.

-

Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

-

Data Acquisition and Analysis: Measure the optical density (OD) at 450 nm using a microplate reader. Generate a standard curve by plotting the OD values versus the known concentrations of the standards. Interpolate the cytokine concentrations in the unknown samples from this curve.

Caption: General workflow for assessing Thymopentin's effect on lymphocytes.

Conclusion

This compound's immunomodulatory effects on lymphocytes are multifaceted, stemming from its interaction with key cell surface and intracellular molecules. Its ability to bind HLA-DR, act as a TLR2 agonist, and modulate cGMP signaling pathways collectively contributes to the enhancement of T-cell maturation, proliferation, and effector functions. The experimental protocols detailed herein provide a robust framework for the continued investigation of thymopentin and the development of novel immunotherapeutic strategies. Further research to precisely quantify the binding affinities and dose-response relationships for each molecular target will be critical in refining our understanding and optimizing the clinical use of this potent peptide.

References

Thymopentin Acetate: A Technical Guide to its Signaling Pathways in Immune Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymopentin acetate (B1210297), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is a potent immunomodulatory agent.[1][2] It plays a crucial role in the differentiation, maturation, and function of T lymphocytes, making it a subject of significant interest in immunotherapy and for the treatment of various immune-deficiency conditions.[3][4] This technical guide provides an in-depth exploration of the core signaling pathways activated by Thymopentin acetate, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Signaling Pathways

This compound exerts its immunomodulatory effects through a sophisticated network of intracellular signaling cascades. The primary pathways identified include the Toll-like Receptor 2 (TLR2) dependent activation of Nuclear Factor-kappa B (NF-κB) and a differential regulation of cyclic nucleotide levels, specifically cyclic Guanosine Monophosphate (cGMP) and cyclic Adenosine Monophosphate (cAMP), in distinct T cell populations.

TLR2-MyD88-NF-κB Signaling Pathway

Recent evidence has illuminated the role of TLR2 as a receptor for Thymopentin-derived peptides, initiating a signaling cascade that is central to its immune-enhancing properties.[5] This pathway is critical for the production of pro-inflammatory cytokines and the subsequent activation of adaptive immune responses.

The binding of a Thymopentin-derived peptide to TLR2 has been shown to promote the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus and induce the expression of a wide array of genes involved in inflammation and immunity, including various cytokines.

Cyclic Nucleotide Signaling: A Tale of Two T-Cells

Thymopentin's immunoregulatory actions are also mediated by the differential modulation of intracellular cyclic nucleotide levels in T-lymphocyte subpopulations.

-

In precursor T-cells , Thymopentin induces an elevation in cyclic AMP (cAMP) levels. This increase in cAMP is a critical signal that triggers the further differentiation of these immature T-cells.

-

Conversely, in mature peripheral T-cells , Thymopentin leads to an increase in cyclic GMP (cGMP) concentrations. This elevation in cGMP is associated with the modulation of the effector functions of these mature T-cells.

This differential regulation highlights the nuanced and context-dependent mechanism of action of Thymopentin, allowing it to orchestrate both the development and the functional response of T-cells.

Role of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK)

While direct activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK) by this compound has not been explicitly detailed in the reviewed literature, these pathways are fundamental to T-cell receptor (TCR) and TLR signaling and are likely to be involved downstream of the initial signals.

-

Protein Kinase C (PKC): In T-cells, PKC isoforms, particularly PKCθ, are crucial for the activation of NF-κB and AP-1 transcription factors following TCR engagement. Given that Thymopentin activates NF-κB, it is plausible that PKC isoforms may play a role in this process, potentially downstream of TLR2 activation.

-

Mitogen-Activated Protein Kinases (MAPK): The MAPK family, including ERK, JNK, and p38, are key regulators of T-cell proliferation, differentiation, and cytokine production. The activation of these cascades is a common downstream event of both TCR and TLR signaling. Therefore, it is conceivable that Thymopentin-induced TLR2 signaling could lead to the activation of one or more MAPK pathways, contributing to its overall immunomodulatory effects.

Further research is required to definitively establish the direct or indirect involvement of PKC and MAPK pathways in the signaling network activated by this compound.

Quantitative Data on this compound's Effects

The immunomodulatory activity of this compound is reflected in its quantifiable effects on various cellular and molecular parameters.

Table 1: Effect of Thymopentin on Cytokine Production

| Cytokine | Effect | Cell Type/Model | Reference |

| IL-1α | Activation of production | Peritoneal macrophages and spleen lymphocytes (mice) | |

| IL-2 | Increased production | Peripheral blood mononuclear cells (humans) | |

| Increased production | Animal model of gut-derived sepsis | ||

| IL-4 | Significantly reduced levels | Animal model of gut-derived sepsis | |

| IL-6 | Activation of production | Peritoneal macrophages and spleen lymphocytes (mice) | |

| IL-10 | Activation of production | Peritoneal macrophages and spleen lymphocytes (mice) | |

| IFN-γ | Activation of production | Peritoneal macrophages and spleen lymphocytes (mice) | |

| Increased production | Chronic inflammation model (mice) | ||

| TNF-α | Increased production | Macrophages (chronic inflammation model, mice) |

Table 2: Receptor Binding Affinity

| Ligand | Receptor | Association Rate Constant (Ka) (s⁻¹) | Dissociation Rate Constant (Kd) (M⁻¹s⁻¹) | Equilibrium Dissociation Constant (KD) (µM) | Reference |

| CbTP (Thymopentin-derived peptide) | TLR2 | 3.61 x 10⁸ | 8.58 x 10⁻² | 2.38 x 10⁻⁴ |

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to investigate the signaling pathways of this compound.

T-Cell Differentiation Analysis by Flow Cytometry

This protocol is used to assess the effect of Thymopentin on the differentiation of naïve T-cells into various helper T-cell subsets (e.g., Th1, Th2).

-

Isolation of Naïve CD4+ T-Cells: Isolate naïve CD4+ T-cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

T-Cell Activation and Differentiation:

-

Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals for T-cell activation.

-

Culture the isolated naïve CD4+ T-cells in the antibody-coated plates in the presence of a cytokine cocktail specific for the desired T-helper subset differentiation (e.g., IL-12 and anti-IL-4 for Th1; IL-4 and anti-IFN-γ for Th2).

-

Include experimental groups treated with varying concentrations of this compound.

-

-

Intracellular Cytokine Staining:

-

After 4-5 days of culture, restimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Fix and permeabilize the cells.

-

Stain the cells with fluorescently labeled antibodies against lineage-specific transcription factors (e.g., T-bet for Th1, GATA3 for Th2) and key cytokines (e.g., IFN-γ for Th1, IL-4 for Th2).

-

-

Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to quantify the percentage of cells expressing the specific transcription factors and cytokines, thereby determining the differentiation profile.

NF-κB Nuclear Translocation Assay

This method is used to visualize and quantify the movement of NF-κB from the cytoplasm to the nucleus upon stimulation with Thymopentin.

-

Cell Culture and Treatment:

-

Seed adherent cells (e.g., HEK293T cells transfected with a TLR2 expression vector or monocytic cell lines like THP-1) on glass coverslips or in imaging-compatible microplates.

-

Treat the cells with this compound for various time points. Include a positive control (e.g., TNF-α or LPS) and a negative control (vehicle).

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).

-

Incubate with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

-

Measurement of Intracellular cAMP and cGMP

This protocol outlines a general approach for quantifying changes in intracellular cyclic nucleotide levels in response to Thymopentin treatment.

-

Cell Preparation and Treatment:

-

Prepare a suspension of the target T-cell population (precursor or peripheral T-cells).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cyclic nucleotides.

-

Stimulate the cells with different concentrations of this compound for a defined period.

-

-

Cell Lysis and Sample Preparation:

-

Lyse the cells using a suitable lysis buffer provided with the assay kit.

-

Centrifuge the lysate to pellet cellular debris.

-

-

Quantification using Immunoassay:

-

Use a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit specifically designed for the detection of cAMP or cGMP.

-

Follow the manufacturer's instructions to measure the concentration of the cyclic nucleotide in the cell lysates.

-

Generate a standard curve using known concentrations of cAMP or cGMP to determine the absolute concentrations in the samples.

-

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay can be used to assess the direct cytotoxic effects of this compound on cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing the plates with 1% (v/v) acetic acid.

-

Solubilization and Absorbance Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with the number of viable cells.

Conclusion

This compound is a multifaceted immunomodulatory peptide that orchestrates T-cell biology through the activation of specific and distinct signaling pathways. The TLR2-MyD88-NF-κB axis is a key driver of its pro-inflammatory and immune-activating properties, leading to the production of a range of cytokines. Furthermore, its ability to differentially regulate cAMP and cGMP levels in precursor and peripheral T-cells, respectively, underscores its sophisticated role in both T-cell development and effector function. While the involvement of PKC and MAPK pathways is highly probable given their central role in T-cell signaling, further investigation is warranted to elucidate their precise contribution to the mechanism of action of this compound. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important immunomodulatory agent.

References

- 1. benchchem.com [benchchem.com]

- 2. SRB assay for measuring target cell killing [protocols.io]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thymic rejuvenation and the induction of tolerance by adult thymic grafts - PMC [pmc.ncbi.nlm.nih.gov]

The difference between Thymopentin and Thymopentin acetate in research.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Thymopentin and its acetate (B1210297) salt, focusing on the core differences relevant to scientific research and pharmaceutical development. We will delve into their chemical properties, biological activities, and the experimental methodologies used to evaluate their effects, presenting quantitative data and detailed protocols to inform your research.

Core Chemical and Physical Differences: Understanding the Salt Form

Thymopentin is a synthetic pentapeptide with the amino acid sequence L-arginyl-L-lysyl-L-α-aspartyl-L-valyl-L-tyrosine. It represents the active biological site of the naturally occurring thymic hormone, thymopoietin. In research and clinical applications, Thymopentin is most commonly available as Thymopentin acetate .

The fundamental difference lies in their chemical form:

-

Thymopentin: This refers to the free base form of the peptide.

-

This compound: This is the salt form of the peptide, where the basic amino acid residues (arginine and lysine) are neutralized by acetic acid.

The use of the acetate salt is a standard practice in peptide drug formulation. This is primarily to enhance the solubility and stability of the peptide in aqueous solutions, which is crucial for its preparation for in vitro experiments and for pharmaceutical formulations for in vivo and clinical studies. While the biologically active component is the Thymopentin peptide itself, the acetate form provides significant practical advantages for researchers. Once dissolved in a buffered solution at physiological pH, the peptide will exist in its protonated form, making the biological activity of the two forms essentially identical in a biological context.

Table 1: Physicochemical Properties of Thymopentin

| Property | Value | Source |

| Molecular Formula | C30H49N9O9 | [1] |

| Molecular Weight | 679.77 g/mol | [1] |

| Amino Acid Sequence | Arg-Lys-Asp-Val-Tyr | [2] |

| Aqueous Solubility (PBS, pH 7.2) | Approx. 10 mg/mL | [3] |

| Solubility in DMSO | Approx. 25-50 mg/mL | [3] |

| Solubility in Ethanol | Approx. 1 mg/mL | |

| Storage (Lyophilized) | -20°C for ≥ 4 years | |

| Storage (Aqueous Solution) | Not recommended for more than one day | |

| Plasma Half-life | Extremely short |

Biological Activity and Mechanism of Action

Thymopentin is a potent immunomodulatory agent that primarily influences the T-cell lineage. Its mechanism of action is centered on mimicking the function of thymopoietin, thereby promoting the differentiation and maturation of T-lymphocytes.

The key biological activities of Thymopentin include:

-

T-Cell Differentiation and Maturation: Thymopentin induces the differentiation of T-cell precursors in the thymus and enhances the function of mature T-cells.

-

Modulation of Cytokine Production: It has been shown to modulate the balance of T-helper cell (Th1/Th2) responses. Specifically, it can increase the production of Th1 cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity.

-

Regulation of Immune Response: By restoring a balanced T-cell function, Thymopentin can act as an immunonormalizing agent in conditions of immune dysregulation.

Below is a diagram illustrating the proposed signaling pathway of Thymopentin in T-cell activation.

References

Thymopentin: A Technical Guide to its Physiological Functions and Immunomodulatory Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thymopentin (B1683142) (TP-5), a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), represents the biologically active site of the native thymic hormone, thymopoietin.[1] This document provides a comprehensive technical overview of the physiological functions of Thymopentin, with a primary focus on its well-documented immunomodulatory properties. It details the molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved. This guide is intended to serve as a resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of this potent peptide.

Introduction

Thymopentin is an immunostimulant that mimics the actions of thymopoietin, a hormone produced by the thymus gland, which is essential for the maturation and differentiation of T-lymphocytes (T-cells).[2][3] Its primary physiological role is the modulation of the immune system, particularly the T-cell lineage, making it a subject of investigation for a variety of conditions, including immunodeficiency disorders, autoimmune diseases, chronic infections, and as an adjuvant in cancer therapy.[3][4] Thymopentin has been shown to restore and enhance cell-mediated immunity by promoting T-cell differentiation, augmenting the function of mature T-cells, and modulating the production of various cytokines.

Core Physiological Functions

The principal physiological effect of Thymopentin is the regulation and normalization of the immune system, particularly in states of immune dysbalance. Its functions can be categorized into several key areas:

-

T-Cell Maturation and Differentiation: Thymopentin facilitates the maturation of precursor T-cells (thymocytes) into fully functional T-cells within the thymus. In athymic mice, Thymopentin treatment has been shown to increase the proportion of T-cells, reduce immature T-cell markers (like TL), and promote diversification into mature Ly subsets. It appears to induce differentiation in precursor T-cells through a mechanism involving intracellular cyclic AMP (cAMP) elevation.

-

Modulation of Mature T-Cell Function: In peripheral T-cells, Thymopentin's immunoregulatory actions are mediated by an increase in intracellular cyclic GMP (cGMP). This leads to an enhancement of T-cell activity, including increased proliferation in response to mitogens.

-

Cytokine Production Regulation: Thymopentin significantly influences the production of cytokines, the signaling molecules that orchestrate the immune response. It has been shown to increase the production of Th1-type cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while reducing Th2-type cytokines such as IL-4. This shift is crucial for promoting cell-mediated immunity.

-

Anti-inflammatory Properties: By modulating the immune response, Thymopentin can reduce excessive inflammatory reactions, which is beneficial in conditions characterized by chronic inflammation.

Quantitative Data on Thymopentin's Effects

The following tables summarize quantitative findings from various studies investigating the effects of Thymopentin.

Table 1: Effect of Thymopentin on T-Cell Subsets in Clinical and Preclinical Models

| Parameter | Model/Population | Treatment Regimen | Result | Statistical Significance | Reference |

| CD4+ Cell Count | Asymptomatic HIV-infected patients | 50 mg Thymopentin, 3x/week for 24 weeks | Greater area under the %CD4+ cells curve | P = 0.03 | |

| Time to 20% increase in %CD4+ | Asymptomatic HIV-infected patients | 50 mg Thymopentin, 3x/week for 24 weeks | Shorter median time | P = 0.04 | |

| Proportion of T-cells | nu/nu (athymic) mice | TP-5 from 5-8 weeks of age | Raised proportion of splenic T-cells | Not specified | |

| TL+ cells (immature marker) | nu/nu (athymic) mice | TP-5 from 5-8 weeks of age | Reduced number of TL+ cells | Not specified |

Table 2: Effect of Thymopentin on Cytokine Production

| Cytokine | Model | Treatment | Effect | Significance | Reference |

| IL-2 | Mice with burn injury/sepsis | 1 mg/kg Thymopentin for 15 days | Increased production | Significant | |

| IL-4 | Mice with burn injury/sepsis | 1 mg/kg Thymopentin for 15 days | Reduced levels | Significant | |

| IFN-γ | NMRI mice | 15 µ g/100g body weight (intraperitoneal) | Activated production | Not specified | |

| IL-1α, IL-2, IL-6, IL-10 | NMRI mice | 15 µ g/100g body weight (intraperitoneal) | Activated production | Not specified | |

| TNF-α | Mice with chronic inflammation | Daily injections, 25 to 250 µ g/100g body weight | Increased macrophage production | Not specified |

Signaling Pathways and Mechanisms of Action

Thymopentin exerts its effects through several interconnected signaling pathways. The primary mechanisms involve direct interaction with T-cell precursors and modulation of key intracellular signaling cascades.

Second Messenger Signaling

Thymopentin's action is dichotomous depending on the T-cell maturation stage.

-

In Precursor T-Cells: It induces differentiation by elevating intracellular cyclic AMP (cAMP) .

-

In Mature T-Cells: It modulates immune function by elevating intracellular cyclic GMP (cGMP) .

Caption: Thymopentin's dual effect on T-cell second messengers.

Toll-like Receptor 2 (TLR2) and NF-κB Pathway

Recent evidence indicates that Thymopentin can bind to Toll-like receptor 2 (TLR2), an important pattern recognition receptor. This interaction is a key part of its immunomodulatory mechanism, leading to the activation of downstream signaling pathways.

Activation of TLR2 initiates a cascade involving the recruitment of adaptor molecules like MyD88, ultimately leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . Activated NF-κB translocates to the nucleus and promotes the transcription of genes for pro-inflammatory cytokines such as TNF-α and IL-6.

Caption: Thymopentin-mediated activation of the TLR2-NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the physiological functions of Thymopentin.

In Vitro T-Cell Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of T-cells in response to Thymopentin by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.

-

Objective: To quantify the effect of Thymopentin on T-cell proliferation.

-

Principle: Proliferating cells incorporate BrdU into their DNA during the S-phase of the cell cycle. This incorporated BrdU is then detected using a specific anti-BrdU monoclonal antibody, often in an ELISA format.

-

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Seeding: Seed the isolated T-cells into a 96-well microplate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Stimulation: Add a T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads) to stimulate proliferation.

-

Treatment: Add varying concentrations of Thymopentin (e.g., 0.1, 1, 10, 100 ng/mL) to the wells. Include a vehicle control (no Thymopentin).

-

BrdU Labeling: 18-24 hours before the end of the incubation period (typically 48-72 hours total), add 10 µM BrdU labeling solution to each well.

-

Fixation and Denaturation: At the end of the incubation, centrifuge the plate and remove the supernatant. Add a fixing/denaturing solution to the cells and incubate for 30 minutes at room temperature to fix the cells and denature the DNA, exposing the incorporated BrdU.

-

Detection: Wash the wells and add an anti-BrdU peroxidase-conjugated antibody. Incubate for 1-2 hours.

-

Substrate Addition: Wash the wells and add a peroxidase substrate (e.g., TMB). Incubate until color develops.

-

Quantification: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and thus, cell proliferation.

-

Caption: Experimental workflow for the BrdU T-cell proliferation assay.

Cytokine Production Analysis (ELISA)

This protocol describes the measurement of cytokines (e.g., IL-2, IFN-γ, IL-4) secreted by T-cells into the culture medium following stimulation and treatment with Thymopentin.

-

Objective: To quantify Thymopentin's effect on the production of specific cytokines by T-cells.

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture and detect a specific cytokine from the cell culture supernatant. The concentration is determined by comparison to a standard curve.

-

Methodology:

-

Supernatant Collection: Set up T-cell cultures as described in the proliferation assay (Steps 1-4). After a 24-72 hour incubation period, centrifuge the microplate and carefully collect the culture supernatants.

-

ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add the collected culture supernatants and a serial dilution of a known concentration of recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until sufficient color develops.

-

Quantification: Stop the reaction and read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

NF-κB Activation Assay (Western Blot)

This protocol assesses the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins and the nuclear translocation of the p65 subunit.

-

Objective: To determine if Thymopentin activates the NF-κB signaling pathway in immune cells (e.g., macrophages or T-cells).

-

Principle: Western blotting is used to separate proteins by size and detect specific proteins of interest using antibodies. Activation of the NF-κB pathway is indicated by the phosphorylation of IκBα and its subsequent degradation, and the appearance of the p65 subunit in the nuclear fraction.

-

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., RAW 264.7 macrophages) to ~80% confluency. Treat cells with Thymopentin (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction:

-

Whole-Cell Lysate: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Nuclear/Cytoplasmic Fractionation: Use a commercial kit to separate cytoplasmic and nuclear protein fractions to observe p65 translocation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic or Lamin B1 for nuclear).

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry can be used for semi-quantitative analysis.

-

Conclusion

Thymopentin is a potent immunomodulatory peptide with well-defined physiological functions centered on the regulation of T-cell-mediated immunity. Its ability to promote T-cell differentiation, enhance the function of mature lymphocytes, and modulate cytokine production provides a strong basis for its therapeutic application in a range of immune-related disorders. The mechanisms of action, involving key signaling pathways such as TLR2/NF-κB and the differential regulation of cAMP/cGMP, are becoming increasingly understood. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Thymopentin and novel immunomodulatory agents. The quantitative data summarized in this guide underscore its potential to normalize immune function, offering valuable insights for researchers and drug development professionals.

References

- 1. Cyclic GMP and lectin-induced lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Immunomodulatory effects of thymopentin under acute and chronic inflammations in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the potential therapeutic applications of Thymopentin acetate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymopentin acetate, a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), represents the active biological site of the native thymic hormone thymopoietin. As an immunomodulatory agent, it has garnered significant interest for its potential therapeutic applications in a range of conditions characterized by immune dysregulation. This technical guide provides an in-depth exploration of the mechanisms of action, experimental data, and potential clinical uses of this compound.

Mechanism of Action

This compound's primary mechanism of action revolves around its ability to modulate the immune system, particularly T-cell mediated responses. It has been shown to influence T-cell differentiation, maturation, and function. The immunomodulatory effects of Thymopentin are believed to be initiated through its interaction with Toll-like receptor 2 (TLR2) on immune cells. This interaction triggers downstream signaling cascades, including the MyD88-dependent pathway, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately result in the modulation of gene expression related to immune activation and cytokine production.

Signaling Pathway

A Technical Guide to the Basic Chemical and Physical Properties of Thymopentin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymopentin (also known as TP-5) is a synthetic pentapeptide that corresponds to the amino acid sequence Arg-Lys-Asp-Val-Tyr.[1][2][3] This sequence represents the active site (residues 32-36) of the naturally occurring thymic hormone, thymopoietin.[3][4] As a potent immunomodulatory agent, Thymopentin plays a crucial role in the maturation, differentiation, and function of T-lymphocytes. It is primarily available as an acetate (B1210297) salt for pharmaceutical use.

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Thymopentin acetate. It is intended to serve as a resource for researchers, scientists, and professionals involved in its study and in the development of new therapeutic applications. The guide details its structural and physicochemical characteristics, stability profile, and the analytical methodologies used for its characterization.

Chemical Properties

Thymopentin is a well-defined oligopeptide with a specific amino acid sequence that dictates its biological function. The acetate salt form is commonly used to improve its stability and solubility for formulation purposes.

Structure and Identification

The primary structure of Thymopentin consists of five amino acids linked by peptide bonds. Key identifiers and structural details are summarized below.

| Property | Value | Reference |

| IUPAC Name | L-arginyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine | |

| Amino Acid Sequence | Arg-Lys-Asp-Val-Tyr (RKDVY) | |

| CAS Number | 69558-55-0 (Thymopentin) | |

| 89318-88-7 (this compound) | ||

| 177966-81-3 (this compound) | ||

| Molecular Formula | C30H49N9O9 (Thymopentin) | |

| C32H53N9O11 (this compound) | ||

| Molecular Weight | 679.77 g/mol (Thymopentin) | |

| 739.82 g/mol (this compound) |

Note: Multiple CAS numbers are reported for the acetate salt by different suppliers.

Calculated Physicochemical Properties

Computational models provide additional insights into the molecule's characteristics, which are crucial for predicting its behavior in biological systems.

| Property | Value | Reference |

| XLogP3 | -6.4 | |

| Hydrogen Bond Donor Count | 11 | |

| Hydrogen Bond Acceptor Count | 12 | |

| Rotatable Bond Count | 22 | |

| Topological Polar Surface Area | 328 Ų | |

| pKa (Predicted) | 3.07 ± 0.10 |

Physical Properties

The physical properties of this compound are critical for its formulation, storage, and route of administration.

Appearance and Thermal Properties

| Property | Description | Reference |

| Physical Form | White, lyophilized (freeze-dried) powder | |

| Melting Point | 193 °C |

Solubility Profile

This compound exhibits varied solubility depending on the solvent system, a key consideration for experimental and formulation work.

| Solvent System | Solubility | Reference |

| Water | Freely soluble | |

| Aqueous (unspecified) | 294.3 mg/mL | |

| PBS (pH 7.2) | 10 mg/mL | |

| DMSO | 25 mg/mL - 50 mg/mL (73.55 mM) | |

| DMF | 30 mg/mL | |

| Ethanol | 1 mg/mL | |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1.67 mg/mL (2.26 mM) | |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (2.26 mM) | |

| 10% DMSO + 90% Corn Oil | ≥ 1.67 mg/mL (2.26 mM) |

Stability and Storage

Thymopentin is known for its short plasma half-life and susceptibility to degradation under certain conditions. Proper storage is essential to maintain its integrity and activity.

| Condition | Stability Data | Reference |

| Plasma Half-life | ~30 seconds in human plasma | |

| Storage (Lyophilized) | Stable for 3 weeks at room temperature. Recommended storage desiccated below -18°C. | |

| Storage (Reconstituted) | Store at 4°C for 2-7 days; for future use, store below -18°C. | |

| Degradation Profile | Rapid degradation in alkaline conditions, at elevated temperatures, in oxidizing agents, and with UV exposure. More stable in acidic conditions. | |

| Enzymatic Degradation | Susceptible to degradation by proteolytic enzymes. Fastest degradation observed with Trypsin (half-life of 6.3 hours). |

Experimental Protocols

The characterization of this compound relies on standardized analytical methods to ensure purity, concentration, and stability.

Purity and Stability Analysis by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of Thymopentin and monitoring its degradation. The following protocol is based on published preformulation studies.

Objective: To separate and quantify Thymopentin and its potential degradation products.

Methodology:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The precise gradient is optimized to achieve separation.

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the appropriate solvent (e.g., water or mobile phase A) to a known concentration (e.g., 0.5 mg/mL).

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength optimized for peptide bonds or the tyrosine residue (e.g., 220 nm or 280 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

-

Data Analysis: The purity is calculated based on the peak area of Thymopentin relative to the total peak area of all components in the chromatogram. For stability studies, the decrease in the main peak area over time under stress conditions (e.g., heat, pH, oxidation) is monitored to determine degradation kinetics.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that dissolves in an aqueous medium at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the aqueous solvent (e.g., deionized water or a specific buffer) in a sealed, clear container (e.g., a glass vial).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining solid material.

-

Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Analysis: Filter the supernatant through a fine-pore filter (e.g., 0.22 µm). Dilute the filtrate to an appropriate concentration and analyze it using a validated quantitative method, such as HPLC-UV, to determine the concentration of the dissolved Thymopentin.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

Mechanism of Action & Signaling Pathway

Thymopentin exerts its immunomodulatory effects primarily by influencing T-cell development and function. Recent studies have shown that its effects can be mediated through interactions with Toll-like Receptors (TLRs), specifically TLR2. Binding to TLR2 initiates a downstream signaling cascade that is crucial for activating an immune response.

This pathway involves the recruitment of the adaptor protein MyD88, which in turn activates TRAF6. This leads to the phosphorylation and subsequent degradation of IκB-α, releasing the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to promote the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6, thereby enhancing the immune response.

References

Methodological & Application

Application Notes and Protocols for In Vitro T Cell Proliferation Assay Using Thymopentin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymopentin (B1683142), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is a potent immunomodulator. It plays a crucial role in the maturation and differentiation of T cells, thereby enhancing cell-mediated immunity.[1][2] In vitro T cell proliferation assays are essential tools for evaluating the immunostimulatory potential of therapeutic agents like Thymopentin acetate (B1210297). These assays measure the extent to which a compound can induce T lymphocytes to divide and expand, providing valuable insights into its mechanism of action and efficacy.

This document provides detailed protocols for assessing the in vitro proliferative effect of Thymopentin acetate on T cells using two common methods: Carboxyfluorescein succinimidyl ester (CFSE) dilution assay and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Additionally, it outlines the underlying signaling pathways and provides a framework for data presentation.

Mechanism of Action of Thymopentin

This compound exerts its immunomodulatory effects by influencing T cell development and function. It has been shown to promote the differentiation of precursor T cells into mature T lymphocytes.[2] Furthermore, Thymopentin can enhance the activity of mature T cells, leading to increased production of key cytokines such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ).[1][3] One of the proposed mechanisms for these effects is the activation of the NF-κB signaling pathway, a critical regulator of immune responses, cell survival, and proliferation.

Experimental Protocols

Two primary methods for assessing T cell proliferation are detailed below. The CFSE assay provides information on the number of cell divisions, while the MTT assay measures overall metabolic activity as an indicator of cell viability and proliferation.

Protocol 1: T Cell Proliferation Assay using CFSE Dilution

This method utilizes the fluorescent dye CFSE, which covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity that can be measured by flow cytometry.

Materials and Reagents:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

This compound (lyophilized powder)

-

CFSE (CellTrace™ CFSE Cell Proliferation Kit)

-

Phosphate Buffered Saline (PBS)

-

Anti-CD3 and Anti-CD28 antibodies (for positive control)

-

FACS tubes

-

96-well round-bottom culture plates

Experimental Workflow:

-

Isolation of PBMCs:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS and resuspend in RPMI-1640.

-

Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

-

-

CFSE Staining:

-